N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide
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Overview
Description
N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide involves multiple steps, including the formation of the thieno[2,3-b]pyridine core, followed by functionalization with butylamino, phenylmethyl, methoxymethyl, and nitrobenzamide groups. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of the thieno[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization steps: Introduction of the butylamino, phenylmethyl, and methoxymethyl groups through nucleophilic substitution or other suitable reactions.
Final coupling: The nitrobenzamide group is introduced in the final step, often through amide bond formation.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings and the thieno[2,3-b]pyridine core can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique functional groups may make it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions of its functional groups with biological molecules, providing insights into its potential biological activity.
Mechanism of Action
The mechanism of action of N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to N-{2-[(butylamino)(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide include other thieno[2,3-b]pyridine derivatives and compounds with similar functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C28H30N4O4S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2-[butylamino(phenyl)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C28H30N4O4S/c1-4-5-15-29-24(19-9-7-6-8-10-19)26-25(23-21(17-36-3)16-18(2)30-28(23)37-26)31-27(33)20-11-13-22(14-12-20)32(34)35/h6-14,16,24,29H,4-5,15,17H2,1-3H3,(H,31,33) |
InChI Key |
JGRPMBJROBKLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=CC=CC=C1)C2=C(C3=C(C=C(N=C3S2)C)COC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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